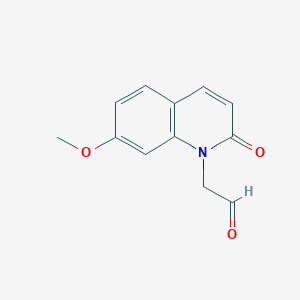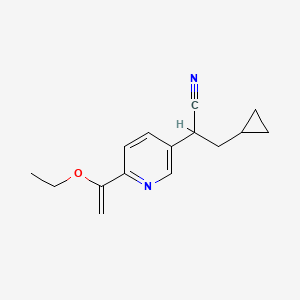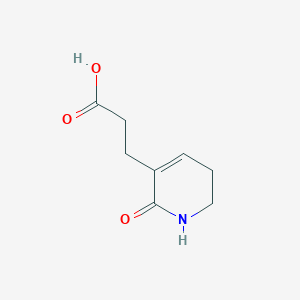
1,2,5,6-Tetrahydro-2-oxo-3-pyridinepropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,5,6-Tetrahydro-2-oxo-3-pyridinepropanoic acid is a heterocyclic compound that contains a pyridine ring with a carboxylic acid group and a ketone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5,6-Tetrahydro-2-oxo-3-pyridinepropanoic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, the cyclization of 3-pyridinecarboxylic acid derivatives can be carried out in the presence of a suitable catalyst and under specific temperature and pressure conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in a form suitable for further applications .
Análisis De Reacciones Químicas
Types of Reactions
1,2,5,6-Tetrahydro-2-oxo-3-pyridinepropanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohol derivatives .
Aplicaciones Científicas De Investigación
1,2,5,6-Tetrahydro-2-oxo-3-pyridinepropanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1,2,5,6-Tetrahydro-2-oxo-3-pyridinepropanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
1,4,5,6-Tetrahydro-6-oxo-3-pyridazinecarboxylic acid: This compound has a similar structure but contains a pyridazine ring instead of a pyridine ring.
2-oxo-1,2,3,4-tetrahydropyrimidine: Another similar compound with a pyrimidine ring.
Uniqueness
Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C8H11NO3 |
|---|---|
Peso molecular |
169.18 g/mol |
Nombre IUPAC |
3-(6-oxo-2,3-dihydro-1H-pyridin-5-yl)propanoic acid |
InChI |
InChI=1S/C8H11NO3/c10-7(11)4-3-6-2-1-5-9-8(6)12/h2H,1,3-5H2,(H,9,12)(H,10,11) |
Clave InChI |
AHWGHXGIIVAZOK-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(=O)C(=C1)CCC(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl {1-[5-bromo-2-methyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]methyl}methylcarbamate](/img/structure/B8355426.png)

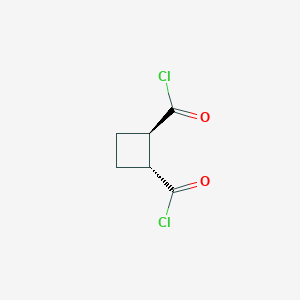
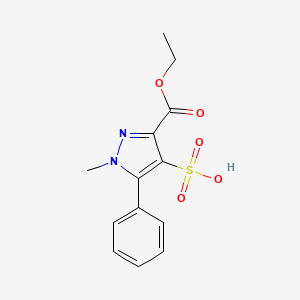
![5-Methylimidazo[2,1-b]benzothiazole-2-methanol](/img/structure/B8355463.png)

